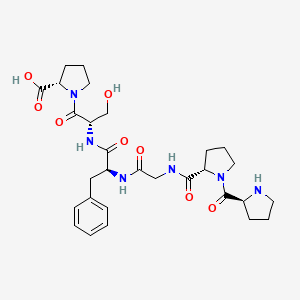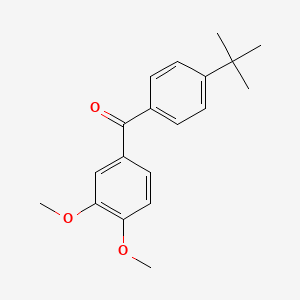
4-Tert-butyl-3',4'-dimethoxybenzophenone
Descripción general
Descripción
4-Tert-butyl-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C19H22O3. It is a derivative of benzophenone, featuring a tert-butyl group and two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dimethoxytoluene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 4-Tert-butyl-3’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3’,4’-dimethoxybenzophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the methoxy groups can engage in electron-donating interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylbenzophenone
- 3,4-Dimethoxybenzophenone
- 4-Tert-butyl-3,4-dimethoxybenzaldehyde
Uniqueness
4-Tert-butyl-3’,4’-dimethoxybenzophenone is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications compared to its analogs.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELAVICYRMCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558636 | |
| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-95-4 | |
| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
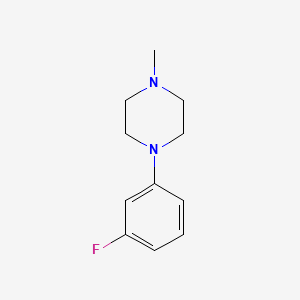

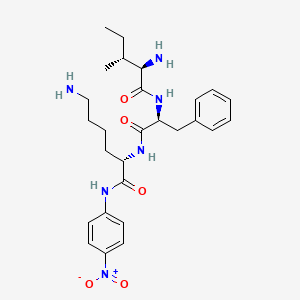
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
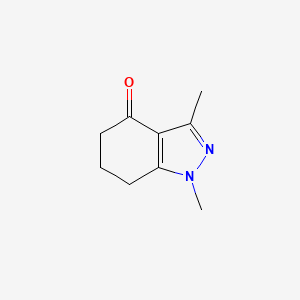


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
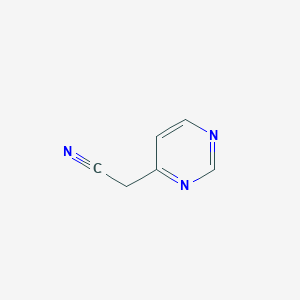
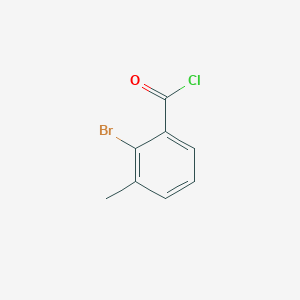
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
